![molecular formula C30H42N7O17P3S B12371311 S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Discuss its significance in the field of chemistry, biology, or industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Detail the synthetic routes used to prepare the compound. Include the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time) required for each step.
Industrial Production Methods: Discuss any known industrial production methods for the compound. Highlight the scale of production, efficiency, and any environmental or safety considerations.
Chemical Reactions Analysis
Types of Reactions: Describe the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include details on the solvents, catalysts, temperature, and pressure.
Major Products: Identify the major products formed from these reactions. Discuss the yields, purity, and any side products.
Scientific Research Applications
Provide a comprehensive description of the scientific research applications of the compound. Include its use in:
- Chemistry: As a reagent, catalyst, or intermediate in chemical synthesis.
- Biology: As a probe, inhibitor, or activator in biochemical assays.
- Medicine: As a drug, diagnostic agent, or therapeutic target.
- Industry: In manufacturing, materials science, or environmental applications.
Mechanism of Action
Explain the mechanism by which the compound exerts its effects. Discuss the molecular targets, pathways involved, and any known interactions with other molecules.
Comparison with Similar Compounds
Comparison with Other Compounds: Compare the compound with other similar compounds. Highlight its unique properties, advantages, and limitations.
List of Similar Compounds: Provide a list of similar compounds, including their chemical structures and key characteristics.
Conclusion
Summarize the key points discussed in the article. Emphasize the importance of the compound and its potential future applications.
Properties
Molecular Formula |
C30H42N7O17P3S |
|---|---|
Molecular Weight |
897.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate |
InChI |
InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23?,24+,25+,29-/m1/s1 |
InChI Key |
JVNVHNHITFVWIX-KVQSIDMSSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


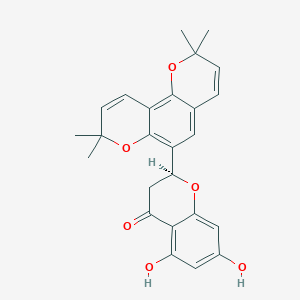
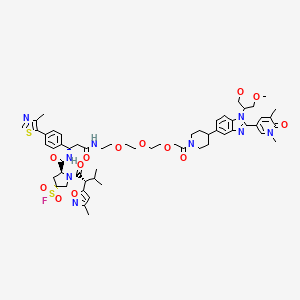
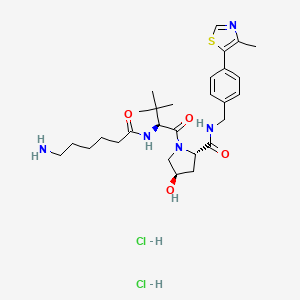

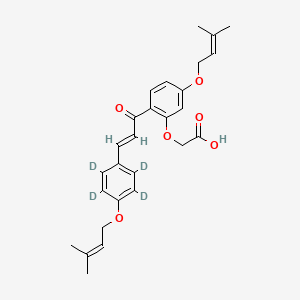
![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
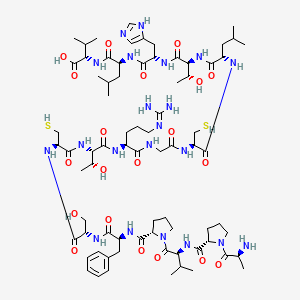
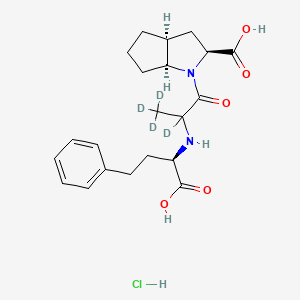
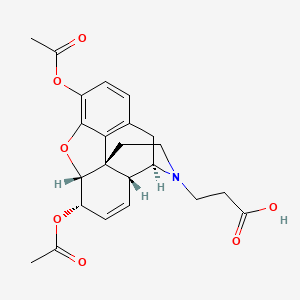
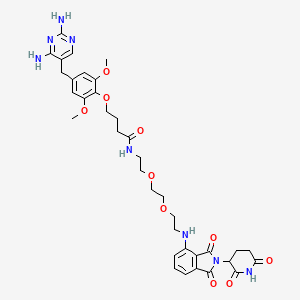
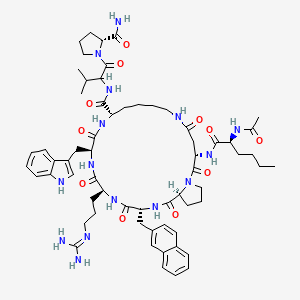
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)


